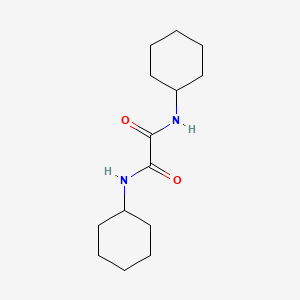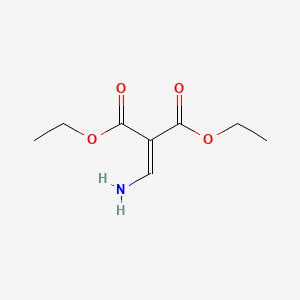
Diethyl aminomethylenemalonate
Overview
Description
Diethyl aminomethylenemalonate is an organic compound with the chemical formula C8H13NO4. It is widely used in organic synthesis as a donor of C3 units lacking gradient. This compound is known for its versatility in various chemical reactions and its applications in the synthesis of drugs, pesticides, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl aminomethylenemalonate can be synthesized through the following steps:
Dehydration Condensation of Oxalic Acid: This step involves the dehydration condensation of oxalic acid to obtain diethyl acrylate.
Reaction with Amine: Diethyl acrylate is then reacted with an amine to generate this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Diethyl aminomethylenemalonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Condensation Reactions: It is involved in condensation reactions to form more complex organic compounds.
Cyclization Reactions: It can undergo cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as acids or bases are often used to facilitate condensation reactions.
Solvents: Organic solvents like ethanol or methanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various substituted malonates, cyclic compounds, and other complex organic molecules .
Scientific Research Applications
Diethyl aminomethylenemalonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl aminomethylenemalonate involves its ability to act as a donor of C3 units in various chemical reactions. It interacts with nucleophiles and electrophiles to form new chemical bonds, leading to the synthesis of more complex organic molecules. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Diethyl Malonate: Similar in structure but lacks the aminomethylene group.
Diethyl Methylene Malonate: Contains a methylene group instead of an aminomethylene group.
Uniqueness: Diethyl aminomethylenemalonate is unique due to its aminomethylene group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
diethyl 2-(aminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTWMEZMHUEZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280580 | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-99-7 | |
| Record name | 6296-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reaction pathway of Diethyl aminomethylenemalonate with ethyl acetoacetate?
A1: While previous literature suggested a reaction pathway leading to γ-pyridone derivatives, recent research [] demonstrates that this compound reacts with ethyl acetoacetate in the presence of anhydrous hydrogen chloride to yield α-pyridone derivatives. This finding highlights an important correction to the established understanding of this reaction pathway.
Q2: Can this compound undergo self-condensation?
A2: Yes, research indicates that this compound exhibits a strong tendency to undergo self-condensation under the influence of anhydrous hydrogen chloride []. This reaction leads to the formation of 5-ethoxycarbonyl-2-pyridone, a finding that further emphasizes the reactivity of this compound.
Q3: What is a more efficient method for synthesizing 2,3-disubstituted 4-pyridone derivatives using this compound?
A3: A recent study [] suggests a three-step synthesis as a more convenient route to 2,3-disubstituted 4-pyridone derivatives:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

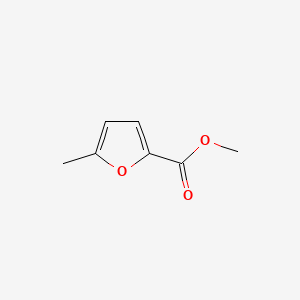
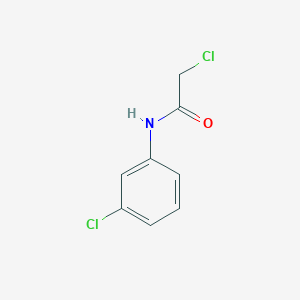

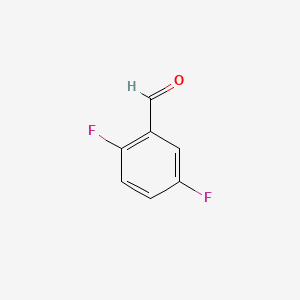
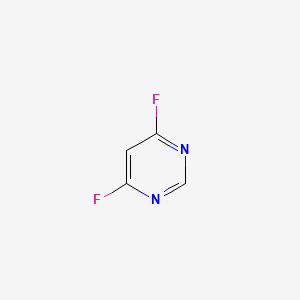
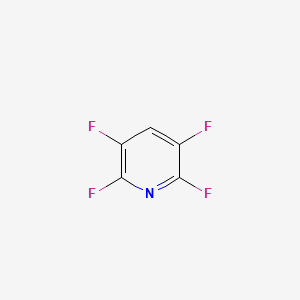


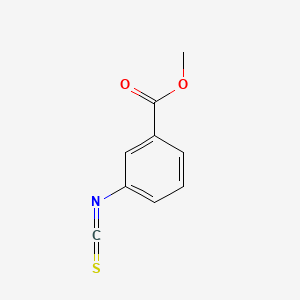
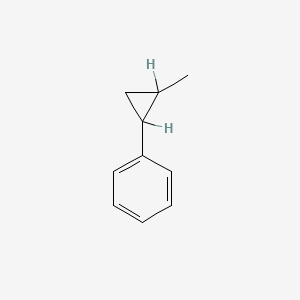

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)

